Fructose-1-SNAP

Cytotoxicity Nitric Oxide Donor Prostate Cancer

Fructose-1-SNAP (CAS 330688-79-4) is a fructose-conjugated S-nitroso-N-acetyl-D,L-penicillamine derivative that functions as a nitric oxide (NO) donor. This compound belongs to the glyco-S-nitrosothiol class, characterized by a S-nitroso-N-acetylpenicillamine (SNAP) moiety covalently linked to a carbohydrate (fructose) to enhance solubility, stability, and cellular targeting.

Molecular Formula C13H23N3O8S
Molecular Weight 381.4 g/mol
CAS No. 330688-79-4
Cat. No. B014866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFructose-1-SNAP
CAS330688-79-4
SynonymsFructose-1-SNAP;  1-[[(2S)-2-(Acetylamino)-3-methyl-3-(nitrosothio)-1-oxobutyl]amino]-1-deoxy-β-D-Fructopyranose; 
Molecular FormulaC13H23N3O8S
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCC(=O)NC(C(=O)NCC1(C(C(C(CO1)O)O)O)O)C(C)(C)SN=O
InChIInChI=1S/C13H23N3O8S/c1-6(17)15-9(12(2,3)25-16-23)11(21)14-5-13(22)10(20)8(19)7(18)4-24-13/h7-10,18-20,22H,4-5H2,1-3H3,(H,14,21)(H,15,17)/t7-,8-,9+,10+,13-/m1/s1
InChIKeyPZUYSUGHXUBVOG-JJKYCLHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fructose-1-SNAP (CAS 330688-79-4): Procurement Guide for a Fructose-Conjugated Nitric Oxide Donor with Enhanced Cytotoxicity


Fructose-1-SNAP (CAS 330688-79-4) is a fructose-conjugated S-nitroso-N-acetyl-D,L-penicillamine derivative that functions as a nitric oxide (NO) donor [1]. This compound belongs to the glyco-S-nitrosothiol class, characterized by a S-nitroso-N-acetylpenicillamine (SNAP) moiety covalently linked to a carbohydrate (fructose) to enhance solubility, stability, and cellular targeting. Fructose-1-SNAP is a second-generation fructose-SNAP compound designed to release NO in a controlled manner, with applications in cancer research, cardiovascular biology, and studies of NO-mediated signaling [2].

Why Fructose-1-SNAP Cannot Be Substituted by Generic S-Nitrosothiol Donors or Other Sugar-SNAP Analogs


Glyco-S-nitrosothiols exhibit sugar-dependent differences in cytotoxicity, stability, and NO release kinetics that preclude simple substitution. Fructose-1-SNAP demonstrates a median effective dose (MED) of 4.5 μM against DU-145 human prostate cancer cells, which is significantly lower than its glucose analog (glucose-2-SNAP: 25.6 μM) and the parent SNAP compound (120 μM) [1]. These variations arise from distinct carbohydrate-mediated cellular uptake and intracellular processing pathways [2]. Interchanging glyco-S-nitrosothiols without rigorous side-by-side validation risks introducing unintended variability in experimental outcomes, particularly in studies where precise NO dosing or cell-type specificity is critical.

Fructose-1-SNAP: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Fructose-1-SNAP Exhibits 26-Fold Higher Cytotoxicity than SNAP in DU-145 Prostate Cancer Cells

Fructose-1-SNAP demonstrates a median effective dose (MED) of 4.5 μM in DU-145 human prostate cancer cells, which is 26.7-fold more potent than the parent NO donor SNAP (MED = 120 μM) and 5.7-fold more potent than the glucose analog glucose-2-SNAP (MED = 25.6 μM) [1]. The compound also outperforms the first-generation fructose conjugate, fructose-2-SNAP, by 1.9-fold (MED = 8.7 μM).

Cytotoxicity Nitric Oxide Donor Prostate Cancer

Efficient Synthesis Route Enables Scalable Production of Fructose-1-SNAP Compared to Fructose-2-SNAP

The synthesis of fructose-2-SNAP requires 2-amino-fructose, which is difficult to prepare and limits large-scale production. In contrast, fructose-1-SNAP is synthesized from commercially available anhydrous α-D-glucose via an Amadori rearrangement, yielding 1-amino-1-deoxy fructose in nearly quantitative yield, followed by straightforward coupling and nitrosation steps [1]. This route eliminates the need for specialized carbohydrate chemistry and enables practical multi-gram synthesis.

Synthesis Scalability Chemical Manufacturing

Cu2+-Dependent NO Release Kinetics of Fructose-1-SNAP Offer Tunable Donor Activation

Electrochemical analysis of 0.3 mM fructose-1-SNAP in HEPES buffer (pH 7.4) revealed distinct NO release profiles: in the absence of Cu2+, NO release is mild and sustains at a constant rate after reaching a maximum concentration; in the presence of 950 μM Cu2+, NO generation is rapidly enhanced [1]. This Cu2+-dependent acceleration provides a means to externally trigger NO release in experimental systems.

NO Release Kinetics Metal Ion Regulation Controlled Donor

Glyco-S-Nitrosothiol Class Demonstrates Enhanced Aqueous Solubility and Stability Over Parent SNAP

As a member of the glyco-S-nitrosothiol class, fructose-1-SNAP is expected to exhibit improved aqueous solubility and stability compared to the parent compound SNAP. Studies of related glyco-S-nitrosothiols (e.g., glucose-2-SNAP) have shown that these conjugates outperform SNAP in aqueous solubility and stability, both in the presence and absence of EDTA and Cu2+ [1]. While direct quantitative data for fructose-1-SNAP are not available, the class-level improvement is well-established.

Solubility Stability Glyco-S-nitrosothiol

Fructose-1-SNAP: Recommended Research and Application Scenarios Based on Verified Differentiation


In Vitro Cytotoxicity Studies of NO Donors in Prostate Cancer Models

Fructose-1-SNAP's 26-fold higher cytotoxicity against DU-145 cells compared to SNAP makes it a superior tool for investigating NO-mediated cell death pathways in prostate cancer research [1]. The low MED (4.5 μM) allows researchers to achieve effective NO delivery with minimal compound usage, reducing experimental costs and potential off-target effects.

Scalable Synthesis for Multi-Gram Production of Fructose-Conjugated NO Donors

The efficient Amadori rearrangement-based synthesis of fructose-1-SNAP enables cost-effective, multi-gram production, making it the preferred fructose-SNAP analog for large-scale in vitro studies, collaborative research programs, and preclinical investigations that require substantial quantities of compound [1].

Kinetic Studies of NO Release Using Cu2+ as an External Trigger

The Cu2+-dependent acceleration of NO release from fructose-1-SNAP provides a unique opportunity to study NO signaling kinetics with temporal precision [1]. Researchers can initiate rapid NO release by adding Cu2+ to experimental systems, enabling detailed analysis of downstream cellular responses.

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